molecular formula C17H20F2N4O2S B2453340 4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034470-97-6

4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2453340
CAS No.: 2034470-97-6
M. Wt: 382.43
InChI Key: DTNJGTJZCVWRML-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and preclinical research. Its molecular structure, which incorporates fluorine atoms and a pyrimidine ring, is strategically designed to enhance properties critical for biological activity, including metabolic stability, membrane permeability, and binding affinity to target proteins . This compound is representative of a class of molecules being investigated for their potential in neuroscience research, particularly as modulators of central nervous system targets . Benzenesulfonamide analogs have demonstrated promise in early-stage research for conditions like epilepsy, attributed to their potential interaction with voltage-gated sodium channels . Furthermore, structurally related benzenesulfonamide compounds have been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis, suggesting a potential avenue for oncological research and anti-cancer drug discovery . The presence of the fluoropyrimidine moiety also aligns with its use in the synthesis of more complex potential therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or human consumption.

Properties

IUPAC Name

4-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O2S/c1-12-8-14(18)2-3-16(12)26(24,25)22-9-13-4-6-23(7-5-13)17-20-10-15(19)11-21-17/h2-3,8,10-11,13,22H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNJGTJZCVWRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C16H20F2N6O2SC_{16}H_{20}F_2N_6O_2S, with a molecular weight of approximately 366.43 g/mol. The presence of fluorine atoms in its structure is significant for enhancing biological activity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorinated moieties enhance binding affinities to target proteins, which can modulate enzyme activities or receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may interact with certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for treating infections caused by resistant strains.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, indicating its use in inflammatory diseases.
  • Antitumor Activity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting a role in cancer therapeutics.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan, administration of the compound led to a marked reduction in paw edema compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 3: Cytotoxicity Against Cancer Cells

Research involving various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant inhibition against bacteria
Anti-inflammatoryReduced edema in carrageenan model
AntitumorInduced apoptosis in cancer cell lines

Q & A

Q. Structure-Activity Relationship (SAR) Studies

  • Fluorine positioning : The 4-fluoro group on the benzenesulfonamide enhances hydrophobic interactions with ATP-binding pockets, while the 5-fluoropyrimidine improves π-π stacking .
  • Piperidine flexibility : Methyl substitution on the piperidin-4-ylmethyl linker can restrict conformational mobility, improving selectivity for kinases with smaller active sites .
  • In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding kinetics (Kd, IC50) .

How should researchers address contradictory solubility data in different solvent systems?

Q. Data Contradiction Analysis

  • Solvent polarity : The compound may exhibit poor solubility in aqueous buffers (e.g., PBS, pH 7.4) but high solubility in DMSO due to its amphiphilic sulfonamide group. Use dynamic light scattering (DLS) to detect aggregation .
  • Co-solvent systems : Optimize formulations using PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .
  • pH-dependent studies : Protonation of the piperidine nitrogen (pKa ~8.5) significantly affects solubility; titrate across pH 3–10 to identify optimal conditions .

What computational methods predict metabolic stability and off-target interactions?

Q. Advanced Computational Modeling

  • Docking simulations : Use AutoDock Vina with human cytochrome P450 isoforms (e.g., CYP3A4) to identify potential metabolic hotspots .
  • MD simulations : Analyze the stability of the sulfonamide-enzyme complex over 100 ns trajectories to assess off-target binding risks .
  • ADMET predictors : Tools like SwissADME estimate bioavailability (%F) and blood-brain barrier penetration (logBB) based on lipophilicity (clogP ~2.5) .

How can NMR spectroscopy distinguish between polymorphic forms of this compound?

Q. Solid-State Characterization

  • <sup>19</sup>F NMR : The two fluorine atoms (benzenesulfonamide and pyrimidine) exhibit distinct chemical shifts (δ ~-110 ppm and ~-150 ppm) sensitive to crystal packing .
  • Cross-polarization magic-angle spinning (CP/MAS) <sup>13</sup>C NMR : Resolves differences in aromatic ring orientations between polymorphs .
  • Correlation with PXRD : Match NMR-derived torsional angles with X-ray diffraction patterns to confirm polymorph identity .

What in vitro assays are most suitable for evaluating its kinase inhibition profile?

Q. Biological Activity Profiling

  • Kinase panel screening : Use a broad-spectrum kinase assay (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations to identify primary targets .
  • Cellular assays : Measure phospho-ERK/STAT3 levels in cancer cell lines (e.g., HCT-116) via Western blot to confirm target engagement .
  • Counter-screening : Test against off-target GPCRs and ion channels (e.g., hERG) to assess selectivity .

How do reaction conditions influence yield in the final sulfonamide coupling step?

Q. Synthesis Optimization

  • Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .
  • Solvent choice : Dichloromethane (DCM) improves coupling efficiency vs. THF due to better solubility of intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine prevents di-sulfonylation byproducts .

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